

# In-Depth Technical Guide: Solubility of Einecs 301-950-1 in Organic Solvents

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## Compound of Interest

Compound Name: *Einecs 301-950-1*

Cat. No.: *B12695141*

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## Introduction

This technical guide provides a comprehensive overview of the solubility of the chemical substance identified by **Einecs 301-950-1**. This substance is chemically defined as 2,4,6-trichlorophenol, compound with 2,2',2''-nitrilotriethanol (1:1), with the corresponding CAS Number 94087-58-8.<sup>[1]</sup>

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, including chemical synthesis, formulation development, and biological systems. This guide summarizes the available quantitative and qualitative solubility data for the individual components of this compound and provides insights into the expected solubility of the resulting salt. Detailed experimental protocols for solubility determination are also presented.

## Chemical Identity and Components

**Einecs 301-950-1** is an acid-base salt formed from the reaction of 2,4,6-trichlorophenol (TCP) and 2,2',2''-nitrilotriethanol, commonly known as triethanolamine (TEA).

- 2,4,6-Trichlorophenol (TCP): A chlorinated phenol that exists as a white to yellowish crystalline solid.<sup>[2]</sup> It is known for its use as a fungicide, herbicide, and antiseptic.<sup>[2]</sup>

- Triethanolamine (TEA): A tertiary amine and a triol, appearing as a viscous, colorless to pale yellow liquid.[3] It is widely used as a pH adjuster, emulsifier, and surfactant in various industrial and pharmaceutical applications.

The formation of a 1:1 compound involves the acidic phenolic proton of TCP transferring to the basic nitrogen atom of TEA, forming a triethanolammonium 2,4,6-trichlorophenoxide salt. This transformation from two distinct molecules into a salt significantly alters the overall physicochemical properties, including solubility.

## Solubility Profile

Direct quantitative solubility data for the 1:1 compound of 2,4,6-trichlorophenol and triethanolamine in a wide range of organic solvents is not readily available in public literature. However, by examining the solubility of the individual components, we can infer the likely solubility characteristics of the salt.

## Solubility of 2,4,6-Trichlorophenol (TCP)

2,4,6-Trichlorophenol is generally characterized by its low solubility in water and good solubility in many organic solvents.[4][5][6][7] Its solubility is enhanced by the presence of chlorine substituents, which increase its lipophilicity.[4]

Table 1: Quantitative Solubility of 2,4,6-Trichlorophenol (TCP) in Various Solvents[8]

Solvent	Solubility ( g/100 g)
Acetone	525
Methanol	525
Denatured Alcohol	400
Diacetone Alcohol	335
Benzene	113
Toluene	100
Pine Oil	163
Carbon Tetrachloride	37
Turpentine	37
Stoddard Solvent	16
Water (at 25 °C)	0.05

Data sourced from PubChem.[8]

TCP is also reported to be soluble in ethanol, ethyl ether, and acetic acid.[8]

## Solubility of Triethanolamine (TEA)

Triethanolamine is a polar molecule due to its hydroxyl groups and is miscible with water in all proportions.[3] It also exhibits good solubility in several polar organic solvents.

Table 2: Qualitative and Quantitative Solubility of Triethanolamine (TEA)

Solvent	Solubility	Reference
Water	Miscible	[3][9]
Methanol	Miscible	[9][10]
Acetone	Miscible	[9][10]
Chloroform	Soluble	[8]
Benzene	Soluble	[10]
Ether	Soluble	[10]
Carbon Tetrachloride	Slightly Soluble	[9][10]
n-Heptane	Slightly Soluble	[10]

## Predicted Solubility of Einecs 301-950-1

The formation of the triethanolammonium salt of 2,4,6-trichlorophenol is expected to significantly influence its solubility profile compared to its individual components. Amine salts of phenols are often liquids or solids with different solubility characteristics than the parent compounds.[11]

- In Polar Protic Solvents (e.g., Ethanol, Methanol): Given that both TCP and TEA are soluble to miscible in these solvents, the resulting salt is also expected to be highly soluble.
- In Polar Aprotic Solvents (e.g., Acetone, DMSO): High solubility is also anticipated in these solvents due to the polar nature of the salt and the good solubility of the individual components.
- In Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is likely to be lower than that of TCP alone. While TCP has significant nonpolar character, the ionic nature of the salt will decrease its affinity for nonpolar environments. However, some solubility may still be observed due to the organic nature of the cation and anion.
- In Water: The formation of the salt is expected to increase the aqueous solubility compared to TCP. Phenolic salts, such as sodium phenoxide, are significantly more water-soluble than

their corresponding phenols.[12] While TCP has very low water solubility, the triethanolammonium salt will be more polar and have a higher affinity for water.

## Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following sections outline methodologies for determining the solubility of a compound in aqueous and organic solvents.

### Determination of Solubility in Water (OECD Test Guideline 105)

The OECD Test Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[1][3][5] It comprises two primary methods: the Column Elution Method and the Flask Method.

a) Column Elution Method (for solubilities below  $10^{-2}$  g/L):

- Preparation: A column is filled with an inert support material coated with the test substance.
- Elution: Water is passed through the column at a slow, controlled rate.
- Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).
- Equilibrium: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, indicating that saturation has been reached.

b) Flask Method (for solubilities above  $10^{-2}$  g/L):

- Equilibration: An excess amount of the test substance is added to water in a flask. The flask is then agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).
- Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

- Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

Diagram: Experimental Workflow for OECD 105 Flask Method

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

## General Method for Determination of Solubility in Organic Solvents

While no single standardized guideline equivalent to OECD 105 exists for all organic solvents, a common laboratory procedure involves the following steps:

- Sample Preparation: A known mass of the test substance is placed in a vial.
- Solvent Addition: A measured volume of the organic solvent is added incrementally to the vial.
- Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.
- Observation: The point at which the substance completely dissolves is noted.
- Calculation: The solubility is calculated based on the mass of the substance and the volume of solvent required for complete dissolution.

For more precise quantitative measurements, a saturated solution can be prepared and analyzed similarly to the OECD 105 Flask Method.

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